CYP4Z1 Inhibition Potency: The Sole Public Bioactivity Datapoint for This Compound
The compound has a single publicly available quantitative bioactivity record: inhibition of CYP4Z1 with a Ki of 2,200 nM (2.20 µM), measured in human HepG2 cell membranes transduced with lentiviral vector using luciferin-benzyl ether as substrate [1]. This represents the entirety of publicly curated bioactivity data for this specific CAS number in authoritative databases. No comparative CYP4Z1 data exist for the 2-CF₃ or 3-CF₃ isomers, making this the only regioisomer in the series with a confirmed CYP4Z1 interaction profile. However, the Ki value indicates relatively weak inhibition, consistent with a hit or early lead compound rather than an optimized probe.
| Evidence Dimension | CYP4Z1 inhibition potency (Ki) |
|---|---|
| Target Compound Data | Ki = 2,200 nM (2.20 µM) |
| Comparator Or Baseline | No Ki data available for 2-CF₃ or 3-CF₃ isomers; class baseline for CYP4Z1 tool inhibitors ranges from low nM to low µM |
| Quantified Difference | Cannot be calculated due to absence of comparator data; the 4-CF₃ compound remains the only regioisomer with a characterized CYP4Z1 Ki |
| Conditions | Human CYP4Z1 (unknown origin) expressed in HepG2 cell membranes via lentiviral transduction; luciferin-benzyl ether substrate; 5-min NADPH preincubation; 10-min measurement by LC-MS/MS |
Why This Matters
For researchers studying CYP4Z1—a cytochrome P450 enzyme preferentially expressed in breast carcinoma and implicated in cancer lipid metabolism—this compound is the only regioisomer in the 2-oxopiperidinyl-phenylbenzamide series with a public CYP4Z1 inhibition constant, making it the default chemical starting point for structure–activity relationship (SAR) exploration until comparative data on isomers emerge.
- [1] BindingDB PrimarySearch_ki for BDBM50527963 (CHEMBL4557940). Assay: ChEMBL_1904259; Ki = 2.20E+3 nM for CYP4Z1. University of Washington / ChEMBL curated data. View Source
